

In-Depth Technical Guide: Physical and Chemical Properties of 4-Fluoroephedrine-d3

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Compound of Interest

Compound Name: 4-Fluoroephedrine-d3

Cat. No.: B15553683

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for **4-Fluoroephedrine-d3**. The following guide is based on documented information for its non-deuterated analog, 4-Fluoroephedrine, and established principles of isotopic labeling. Properties for the deuterated compound are expected to be comparable, with the most significant difference being its molecular weight.

Core Physical and Chemical Properties

4-Fluoroephedrine-d3 is the deuterated analog of 4-Fluoroephedrine, a substituted β -hydroxyamphetamine.^[1] As a stable isotope-labeled compound, it is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis. The primary distinction of the d3 variant is the replacement of three hydrogen atoms with deuterium, typically on the N-methyl group.

Below is a summary of the known and predicted physical and chemical properties.

Property	Value
IUPAC Name	(1S,2R)-1-(4-Fluorophenyl)-2-(methyl-d3-amino)propan-1-ol
Synonyms	4-FEP-d3, 4-Fluoro-β-hydroxy-N-(methyl-d3)amphetamine
Chemical Formula	C ₁₀ H ₁₁ D ₃ FNO
Molecular Weight	186.25 g/mol (Calculated)
CAS Number	Not available
Predicted LogP	1.0[1]
Appearance	Likely a solid or waxy solid, similar to ephedrine[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-Fluoroephedrine-d3** are not readily available in published literature. However, based on established methods for the synthesis of ephedrine analogs and the analysis of novel psychoactive substances, the following methodologies can be proposed.

Proposed Synthesis of 4-Fluoroephedrine-d3

The synthesis of **4-Fluoroephedrine-d3** can be approached via reductive amination, a common method for producing ephedrine analogs.[3][4]

Reaction Scheme:

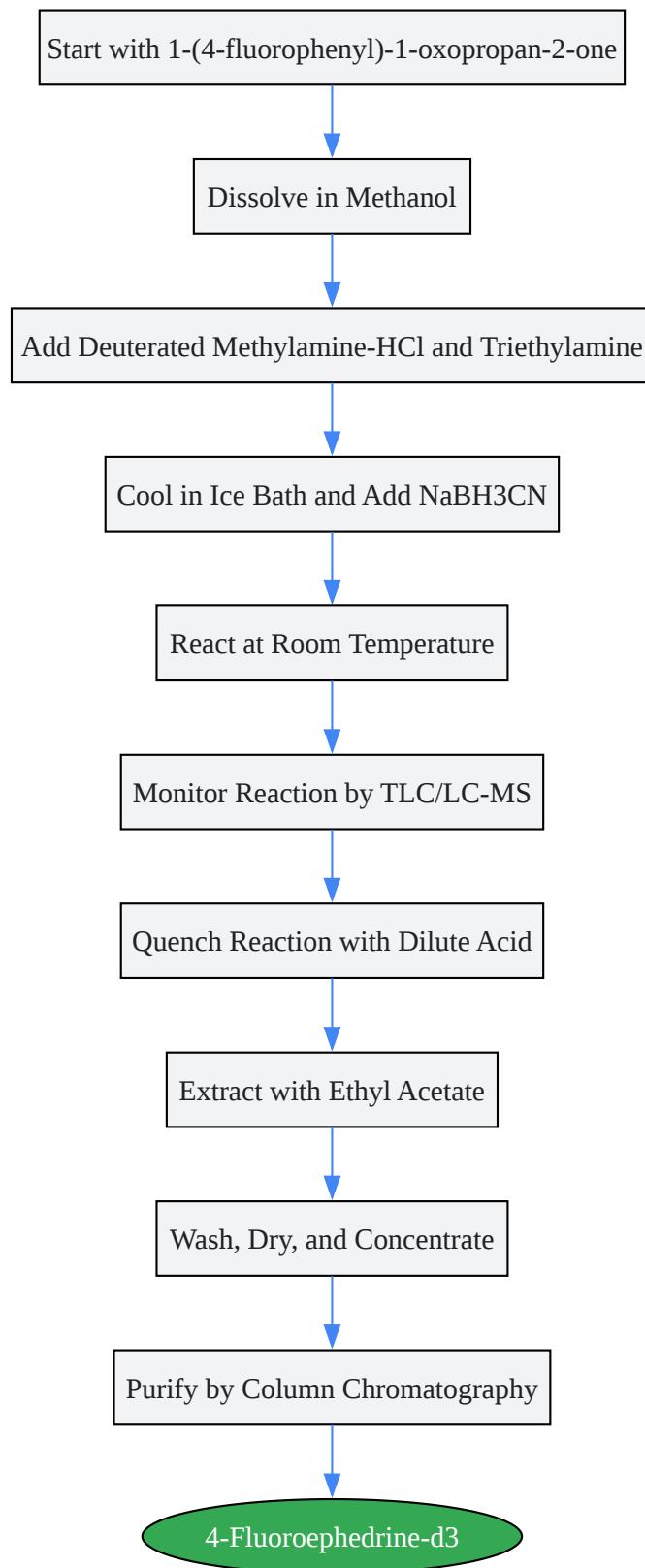
- Starting Material: 1-(4-fluorophenyl)-1-oxopropan-2-one.
- Reductive Amination: The starting ketone undergoes reductive amination with deuterated methylamine (CD₃NH₂) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

- Purification: The resulting product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired stereoisomer.

Detailed Steps:

- Dissolve 1-(4-fluorophenyl)-1-oxopropan-2-one in a suitable solvent like methanol.
- Add a solution of deuterated methylamine hydrochloride and a non-interfering base (e.g., triethylamine) to the reaction mixture.
- Cool the mixture in an ice bath and slowly add sodium cyanoborohydride.
- Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Workflow for Proposed Synthesis of **4-Fluoroephedrine-d3**



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Caption: Proposed synthetic workflow for **4-Fluoroephedrine-d3**.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of **4-Fluoroephedrine-d3** in biological and other matrices due to its high sensitivity and selectivity.

Sample Preparation (for Biological Samples):

- Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent like acetonitrile.
- Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a clean tube.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

- Liquid Chromatography:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.
 - Flow Rate: 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Precursor and Product Ions: The precursor ion would be the protonated molecule $[M+H]^+$ of **4-Fluoroephedrine-d3**. Product ions would be specific fragments generated by

collision-induced dissociation. These would need to be determined experimentally.

Analytical Workflow for **4-Fluoroephedrine-d3**



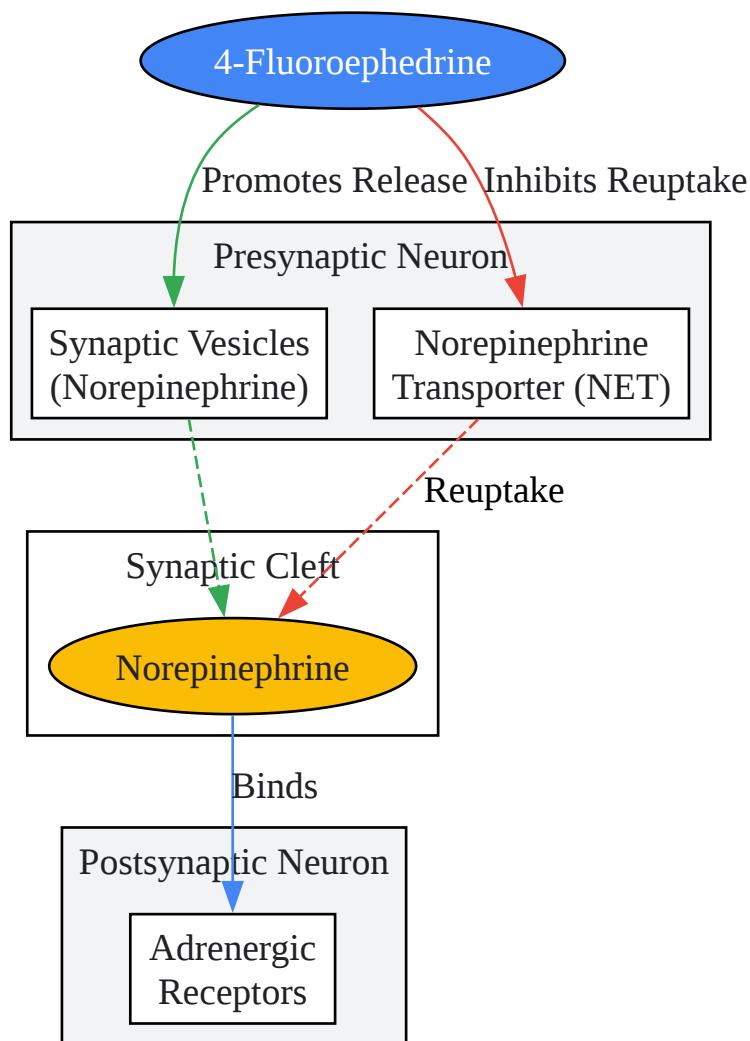
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Caption: General analytical workflow for **4-Fluoroephedrine-d3**.

Mechanism of Action

The mechanism of action for **4-Fluoroephedrine-d3** is presumed to be identical to that of 4-Fluoroephedrine. It acts as a monoamine reuptake inhibitor and releasing agent, with a preference for norepinephrine. This means it both blocks the reuptake of norepinephrine from the synaptic cleft and promotes its release from presynaptic neurons.

Signaling Pathway of 4-Fluoroephedrine



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Caption: Mechanism of action of 4-Fluoroephedrine.

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References

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